molecular formula C11H14INO B3052575 N-tert-butyl-3-iodobenzamide CAS No. 42498-37-3

N-tert-butyl-3-iodobenzamide

Cat. No.: B3052575
CAS No.: 42498-37-3
M. Wt: 303.14 g/mol
InChI Key: ZMJJGZOPZYWWKQ-UHFFFAOYSA-N
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Description

N-tert-butyl-3-iodobenzamide is a chemical compound with the molecular formula C11H14INO. It has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. The compound is characterized by the presence of an iodine atom attached to a benzamide structure, which is further substituted with a tert-butyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-3-iodobenzamide typically involves the iodination of a benzamide precursor. One common method includes the reaction of iodobenzamides with m-chloroperoxybenzoic acid in acetonitrile at room temperature . This reaction is efficient and provides a straightforward route to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-3-iodobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include m-chloroperoxybenzoic acid for iodination and various nucleophiles for substitution reactions. Reaction conditions typically involve room temperature and solvents like acetonitrile .

Major Products

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzamides.

Scientific Research Applications

N-tert-butyl-3-iodobenzamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hypervalent iodine compounds.

    Biology and Medicine: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and other biomedical applications.

Mechanism of Action

The mechanism by which N-tert-butyl-3-iodobenzamide exerts its effects is primarily through its ability to participate in various chemical reactions. The iodine atom in the compound can form halogen bonds, which are crucial in many biochemical interactions . These interactions can affect molecular targets and pathways, although specific pathways are not extensively documented.

Comparison with Similar Compounds

Similar Compounds

    N-tert-butyl-2-iodobenzamide: Similar in structure but with the iodine atom in a different position.

    N-tert-butyl-4-iodobenzamide: Another positional isomer with the iodine atom at the para position.

Uniqueness

N-tert-butyl-3-iodobenzamide is unique due to the specific positioning of the iodine atom, which can influence its reactivity and interactions with other molecules. This positional specificity can make it more suitable for certain applications compared to its isomers.

Properties

IUPAC Name

N-tert-butyl-3-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14INO/c1-11(2,3)13-10(14)8-5-4-6-9(12)7-8/h4-7H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMJJGZOPZYWWKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC(=CC=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70346866
Record name N-tert-butyl-3-iodobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42498-37-3
Record name N-tert-butyl-3-iodobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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